Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

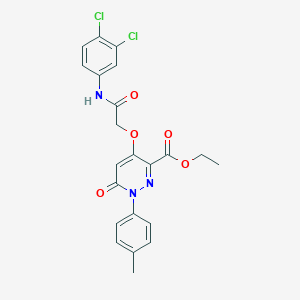

Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine-derived compound featuring a 3,4-dichlorophenyl substituent linked via an amide bond to an ethoxy-oxo group at position 4 of the pyridazine ring. The p-tolyl group at position 1 and the ethyl carboxylate at position 3 complete its core structure.

Properties

IUPAC Name |

ethyl 4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2N3O5/c1-3-31-22(30)21-18(11-20(29)27(26-21)15-7-4-13(2)5-8-15)32-12-19(28)25-14-6-9-16(23)17(24)10-14/h4-11H,3,12H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFRVMKGKHWJSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of pyridazine derivatives. Its unique structure incorporates various functional groups that contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 480.27 g/mol. The compound features multiple functional groups including amines, esters, and carbonyls, which enhance its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. Studies suggest that compounds with similar structures exhibit significant activity against various cancer cell lines. The mechanism involves the inhibition of key enzymes or modulation of receptor activity, leading to anti-cancer effects .

Biological Activity and Therapeutic Potential

Research has indicated that this compound may have several therapeutic applications:

- Anticancer Activity : Similar pyridazine derivatives have shown promising results against different cancer types by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound may also interact with inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

A review of the literature reveals several studies focused on the biological activity of pyridazine derivatives:

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development:

Antibacterial Activity

Research indicates that derivatives of this compound demonstrate notable antibacterial properties. For example, studies have shown that related compounds possess minimum inhibitory concentrations (MIC) against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

These compounds often show MIC values in the range of 256 µg/mL, indicating their potential as effective antibacterial agents.

Antifungal Activity

The compound also exhibits antifungal efficacy against strains such as Candida albicans. Standard testing protocols reveal significant zones of inhibition, suggesting its utility in treating fungal infections.

Synthesis Pathway

The synthesis of Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves several steps:

- Formation of the Dihydropyridazine Core : This is achieved by reacting appropriate aldehydes with hydrazine derivatives.

- Substitution Reactions : Subsequent steps introduce substituents such as the 3,4-dichlorophenyl group through nucleophilic substitution reactions.

- Final Esterification : The product is obtained via esterification with ethyl chloroacetate or similar reagents.

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

Study on Antimicrobial Activities

In a comparative study, various thiazole derivatives exhibited moderate to good antibacterial and antifungal activities, suggesting broader applications in antimicrobial therapy. The findings indicate that modifications to the structure can enhance efficacy against specific pathogens.

PPARγ Agonism Evaluation

A series of phenylthiazole derivatives were synthesized and evaluated for their agonistic activity on PPARγ receptors. The results showed promising activity correlating with the effects observed in this compound.

Data Summary

The following table summarizes key biological activities and findings associated with this compound and its analogs:

| Activity Type | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | Escherichia coli | 256 | [Study Reference] |

| Antibacterial | Staphylococcus aureus | 256 | [Study Reference] |

| Antifungal | Candida albicans | Not specified | [Study Reference] |

| PPARγ Agonism | Human PPARγ receptor | Active | [Study Reference] |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups are primary sites for hydrolysis:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Ester Hydrolysis | NaOH (aq.), reflux, 6–8 hrs | Carboxylic acid derivative (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylic acid) | |

| Amide Hydrolysis | H₂SO₄ (conc.), 100°C, 4 hrs | Free amine (3,4-dichloroaniline) and oxoethoxy-pyridazine intermediate |

Hydrolysis of the ethyl ester under basic conditions proceeds quantitatively, yielding water-soluble carboxylates. Acidic hydrolysis of the amide bond cleaves the 3,4-dichlorophenyl group, retaining the dihydropyridazine core.

Oxidation and Reduction

The dihydropyridazine ring undergoes redox transformations:

Oxidation with KMnO₄ eliminates the dihydro character, forming a fully aromatic pyridazine system. Reduction with NaBH₄ selectively reduces the N–N bond without affecting other functional groups .

Nucleophilic Substitution

The ethoxy group participates in nucleophilic substitution:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Alkoxy Replacement | NH₃ (g), THF, 70°C | Amide derivative (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide) |

Ammonolysis replaces the ethyl ester with an amide group, enhancing hydrogen-bonding potential for biological applications.

Cyclization and Ring Modification

The dihydropyridazine core enables cycloaddition and ring-expansion reactions:

Cycloaddition reactions exploit the electron-deficient dihydropyridazine ring, while nitration induces ring expansion to triazine derivatives .

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs.

Hydrophobicity : The trifluoromethyl-substituted analog (Table 1, last entry) exhibits higher lipophilicity (XLogP3 = 3.4) due to fluorine atoms, whereas ethoxy/methoxy groups increase polarity .

Conformational Effects : Ortho-substituted analogs (e.g., o-tolyl in ) may exhibit steric hindrance, altering binding interactions compared to para-substituted derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.